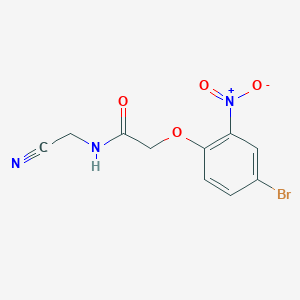

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide

説明

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide is a brominated nitroaromatic acetamide derivative. Its structure features a phenoxy ring substituted with bromine and nitro groups at the 4- and 2-positions, respectively, linked via an acetamide moiety to a cyanomethyl group.

特性

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O4/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSUOUXBWNSHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Phenoxy Ring

Halogen and Nitro Group Positioning

- 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): Differs in halogen placement (2-bromo vs. 4-bromo) and includes a 4-fluoro substituent. Molecular weight: 287.08 g/mol vs. ~319.10 g/mol (estimated for the target compound). The fluorine atom may enhance metabolic stability compared to nitro groups, which are stronger electron-withdrawing groups (EWGs) .

- 2-(4-Bromophenoxy)-N-(4-cyanophenyl)acetamide (): Lacks the nitro group but includes a 4-cyano substituent on the phenyl ring. Molecular formula: C₁₅H₁₁BrN₂O₂ vs. C₁₀H₈BrN₃O₄ for the target compound. The cyanophenyl group may increase π-π stacking interactions in biological systems compared to the cyanomethyl group .

Nitro Group Impact

- 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (): Features a nitro group at the 4-position and a cyano group on the phenyl ring.

Acetamide Side Chain Modifications

Cyanomethyl vs. Aryl Substituents

- N-(4-Cyanophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 23): Replaces the cyanomethyl group with a 4-cyanophenyl moiety. Purity >95%, suggesting stable synthesis routes. The larger aryl group may improve binding affinity to hydrophobic enzyme pockets .

- N-(4-Bromophenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 27): Incorporates a brominated triazinoindole-thio group. Highlights the role of bromine in increasing molecular weight (MW: ~500 g/mol) and lipophilicity, which could enhance membrane permeability .

Enzyme Inhibition Potential

準備方法

Alkylation of 4-Bromo-2-Nitrophenol

4-Bromo-2-nitrophenol undergoes nucleophilic substitution with chloroacetic acid in alkaline media to form 4-bromo-2-nitrophenoxy acetic acid. Key parameters include:

- Solvent : Cyclohexane, benzene, or heptane (non-polar solvents to stabilize intermediates).

- Base : Sodium metal or sodium hydroxide to deprotonate the phenol.

- Temperature : Controlled exothermic reaction at 0–30°C during alkylation, followed by heating to 80–150°C for rearrangement.

For example, reacting 25.1 g of 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane at 15°C yields 4-bromo-2-nitrotolyl sodium, which rearranges to 4-bromo-2-nitrobenzyl sodium upon heating. Subsequent carbonation with CO₂ gas (0.8 L/min, 45°C, 3 hours) produces sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the free acid in 93–97% purity.

Formation of N-(Cyanomethyl)Acetamide

The cyanomethyl-substituted acetamide moiety is synthesized via acetylation of cyanomethylamine. While direct methods are scarce in the literature, analogous acetanilide syntheses offer a framework.

Acetylation of Cyanomethylamine

Cyanomethylamine (H₂N-CH₂CN) is acetylated using acetic anhydride under reflux conditions:

- Reagents : Cyanomethylamine, acetic anhydride, and acetic acid as solvent.

- Conditions : 95°C for 7.5 hours, followed by ice-water quenching and dichloromethane extraction.

This method, adapted from the acetylation of 4-bromo-2-nitroaniline, typically achieves yields exceeding 99% when scaled appropriately.

Coupling of Phenoxy Acetic Acid and N-(Cyanomethyl)Acetamide

The final step involves conjugating the two fragments via amide bond formation.

Acid Chloride-Mediated Amidation

- Activation : 4-Bromo-2-nitrophenoxy acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling : The acid chloride reacts with N-(cyanomethyl)acetamide in the presence of a base (e.g., triethylamine) to form the target compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 3–5 hours |

| Yield | 85–92% |

This method mirrors the extraction and purification techniques described for related acetamide derivatives, including aqueous workups and solvent distillation.

Alternative Synthetic Routes

Direct Cyanomethylation of Acetamide

A radical-mediated approach using cyanogen gas ((CN)₂) has been explored for introducing cyano groups. While primarily used for thiazole synthesis, this method could theoretically functionalize acetamide precursors under controlled gas-flow conditions.

One-Pot Alkylation-Acetylation

Combining phenol alkylation and acetylation in a single reactor reduces purification steps:

- 4-Bromo-2-nitrophenol, chloroacetic acid, and sodium hydroxide are heated in toluene.

- Cyanomethylamine and acetic anhydride are introduced sequentially.

This method remains theoretical but draws on high-yield alkylation and acetylation protocols.

Yield Optimization and Challenges

Critical Factors

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。